molecular formula C20H24N2O4S B4863687 N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide

Cat. No.: B4863687
M. Wt: 388.5 g/mol
InChI Key: IQURCZBNHSHROO-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide is a synthetic chemical compound of interest in medicinal chemistry and biochemical research. This molecule features a 3,4-dimethoxyphenethyl group linked to an acetamide core that is further functionalized with a sulfanyl bridge and a phenylcarbamoyl moiety. Such a structure suggests potential as a key intermediate in organic synthesis or as a candidate for pharmaceutical development. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in areas such as [ e.g., enzyme inhibition, receptor binding ]. Its molecular architecture may allow for investigation into [ e.g., signal transduction pathways, cellular processes ]. The exact mechanism of action and specific research applications for this compound are compound-specific and should be determined by the investigating scientist. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-anilino-2-oxoethyl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-25-17-9-8-15(12-18(17)26-2)10-11-21-19(23)13-27-14-20(24)22-16-6-4-3-5-7-16/h3-9,12H,10-11,13-14H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQURCZBNHSHROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSCC(=O)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,4-dimethoxyphenyl intermediate through the methylation of a phenol derivative.

    Introduction of the Ethyl Group: The next step involves the alkylation of the dimethoxyphenyl intermediate with an ethylating agent to form the 2-(3,4-dimethoxyphenyl)ethyl intermediate.

    Formation of the Phenylcarbamoyl Intermediate: The phenylcarbamoyl group is introduced through the reaction of the ethyl intermediate with phenyl isocyanate.

    Formation of the Sulfanylacetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The thioether (-S-) group is susceptible to oxidation, forming sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.

Reaction Conditions Products Supporting Evidence
H₂O₂ (30%) in acetic acid, 25°C, 4hSulfoxide derivativeOxidation of analogous thioethers
m-CPBA (1.2 eq) in DCM, 0°C → RT, 12hSulfone derivativeNaIO₄-mediated oxidation in similar structures

Key Findings :

  • Sulfoxide formation occurs under mild conditions, while sulfones require stronger oxidizing agents.

  • Stereochemistry at sulfur is retained in sulfoxides but not sulfones .

Hydrolysis of the Acetamide Group

The acetamide group can undergo hydrolysis under acidic or basic conditions.

Reaction Conditions Products Supporting Evidence
6M HCl, reflux, 8h2-{[(phenylcarbamoyl)methyl]sulfanyl}acetic acid + 2-(3,4-dimethoxyphenyl)ethylamineGeneral amide hydrolysis principles
2M NaOH, 80°C, 6hSame products as aboveBase-catalyzed mechanisms

Key Findings :

  • Acidic conditions favor faster hydrolysis but may degrade sensitive functional groups .

  • Kinetic studies on similar acetamides show pseudo-first-order behavior.

Electrophilic Aromatic Substitution (EAS)

The dimethoxyphenyl ring can undergo EAS due to electron-donating methoxy groups.

Reaction Conditions Products Supporting Evidence
HNO₃/H₂SO₄, 0°C, 1hNitro-substituted derivative at para positionNitration trends in dimethoxybenzenes
Br₂ (1 eq) in FeBr₃, DCM, RT, 2hBromo-substituted derivative at ortho/paraHalogenation of activated aromatics

Key Findings :

  • Methoxy groups direct substitution to para and ortho positions .

  • Steric hindrance from the ethyl chain may favor para products .

Reduction of the Acetamide Carbonyl

The carbonyl group may be reduced to a methylene group under specific conditions.

Reaction Conditions Products Supporting Evidence
LiAlH₄ (2 eq) in THF, 0°C → RT, 6hN-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(phenylcarbamoyl)methyl]sulfanyl}ethylamineLiAlH₄ reduction of tertiary amides
BH₃·THF (3 eq), THF, reflux, 12hPartial reduction to hemiaminal intermediateSelective borane reductions

Key Findings :

  • LiAlH₄ achieves complete reduction, while BH₃·THF may require stoichiometric control.

Sulfanyl Group Nucleophilic Substitution

The sulfanyl group may participate in substitution reactions if activated.

Reaction Conditions Products Supporting Evidence
CH₃I (2 eq), K₂CO₃, DMF, 60°C, 12hMethylthio derivativeAlkylation of thioethers
ClCH₂COCl (1.2 eq), pyridine, RT, 4hChloroacetylated derivativeAcylation via nucleophilic sulfur

Key Findings :

  • Alkylation is favored in polar aprotic solvents like DMF .

  • Acylation requires base catalysis to deprotonate the thiolate intermediate .

Cyclization Reactions

Intramolecular cyclization could form heterocyclic structures under thermal or catalytic conditions.

Reaction Conditions Products Supporting Evidence
PPA, 120°C, 24hThiazolidinone ring formationCyclization of carbamoyl-thioethers
CuI (10 mol%), DMF, 100°C, 8hFused pyrazine derivativeTransition-metal-mediated cyclization

Key Findings :

  • Polyphosphoric acid (PPA) promotes dehydration-driven cyclization.

  • Copper catalysis enables C–N bond formation for fused heterocycles .

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through a series of organic reactions involving 3,4-dimethoxyphenyl derivatives and phenylcarbamoyl reagents. The synthesis typically involves the use of reagents such as DMAP (dimethylaminopyridine) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The yield from such synthetic routes can reach up to 76%, indicating a relatively efficient process for generating this compound .

Biological Activities

Anticancer Properties
Research indicates that compounds similar to N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide exhibit significant anticancer activity. For instance, derivatives of Combretastatin A4 (CA-4), which share structural similarities, have been shown to inhibit tubulin polymerization, leading to reduced blood flow to tumors and subsequent tumor cell death . The potential for this compound to act as a CA-4 analogue suggests it may also possess similar anticancer properties.

Neuroprotective Effects
There is emerging evidence that certain phenyl-containing compounds can exert neuroprotective effects. These compounds may modulate pathways involved in oxidative stress and inflammation, which are critical in neurodegenerative diseases. Investigations into the specific neuroprotective mechanisms of this compound are ongoing.

Potential Applications

  • Cancer Therapy
    • Mechanism : Targeting microtubule dynamics to inhibit tumor growth.
    • Case Studies : Similar compounds have shown promise in preclinical studies against various cancer cell lines.
  • Neurological Disorders
    • Mechanism : Potential modulation of neuroinflammatory pathways.
    • Research Findings : Investigations are underway to evaluate its efficacy in models of Alzheimer's and Parkinson's disease.
  • Drug Development
    • Formulation : Due to its unique structure, it could be developed into novel formulations aimed at enhancing bioavailability and therapeutic efficacy.
    • Collaboration with Pharmaceutical Companies : Ongoing partnerships may lead to clinical trials focusing on its therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeCompound SimilarityMechanism of ActionReferences
AnticancerCombretastatin A4Inhibition of tubulin polymerization
NeuroprotectivePhenolic CompoundsModulation of oxidative stressOngoing Research
Drug DevelopmentNovel FormulationsEnhanced bioavailabilityCollaborative Studies

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

    Inhibition of Biological Pathways: The compound may inhibit key biological pathways, such as those involved in cell proliferation or apoptosis.

    Modulation of Gene Expression: The compound can influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:

Compound Name Key Structural Features Molecular Weight Biological Target/Activity Synthetic Method Reference
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide 3,4-Dimethoxyphenethyl + sulfanylacetamide with phenylcarbamoyl substitution ~369–425* Not explicitly reported Likely BOP/DIPEA-mediated amidation (inferred from analogs)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide 3,4-Dimethoxyphenethyl + thiophene-sulfonylacetamide 369.5 g/mol Not reported Not detailed
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide 3,4-Dimethoxyphenethyl + phenoxyacetamide with isobutylaminosulfonyl group Not reported ACE2 inhibitor (Docking score: -5.51 kcal/mol) Not detailed
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-acetamido-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide Tetrahydroisoquinoline core + 3,4-dimethoxyphenyl and acetamide substituents Not reported Potential CNS activity (structural analog of tetrahydroisoquinoline antagonists) BOP/DIPEA-mediated coupling in DMSO
2-{[2-(Acetylamino)phenyl]sulfanyl}-N-(4-chlorophenyl)acetamide Sulfanylacetamide with acetylamino and 4-chlorophenyl groups 334.82 g/mol Not reported Not detailed

*Estimated based on analogs (e.g., C16H19NO5S2 in ).

Key Comparative Insights:

Structural Diversity in Sulfur-Containing Groups: The target compound’s phenylcarbamoyl-methylsulfanyl group differentiates it from analogs with thiophene-sulfonyl or isobutylaminosulfonyl substituents.

Impact of the 3,4-Dimethoxyphenethyl Group :

  • This moiety is conserved across multiple compounds (e.g., ) and is associated with enhanced membrane permeability due to its lipophilic aromatic system.

For example:

  • Tetrahydroisoquinoline derivatives (e.g., compound 28a ) may target neurotransmitter receptors.

Synthetic Flexibility :

  • Most compounds are synthesized via carbodiimide-mediated coupling (e.g., BOP/DIPEA in DMF or DMSO) , suggesting a robust and adaptable synthetic route for modifying substituents.

Biological Activity

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological evaluations based on various studies.

Synthesis

The compound can be synthesized through a series of chemical reactions involving 3,4-dimethoxy-1-aminoacetyl phenyl hydrobromide and other reagents. The preparation method generally includes:

  • Reagents : 3,4-dimethoxy-1-aminoacetyl phenyl hydrobromide, DMAP (dimethylaminopyridine), EDCI.HCl.
  • Process :
    • Combine the reagents in anhydrous dichloromethane.
    • Cool the mixture to 0°C, then add EDCI.HCl.
    • Stir for 30 minutes at low temperature, followed by 24 hours at room temperature.
    • Wash the product with hydrochloric acid and sodium bicarbonate solution, dry it, and recrystallize to obtain the final product with a yield of approximately 76% .

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, acetamide derivatives have shown moderate activity against gram-positive bacteria. Specifically, compounds with multiple methoxy groups are often more active than their simpler counterparts .

Antitumor Properties

Recent studies have highlighted the antitumor potential of compounds related to this compound. For example:

  • Compounds derived from benzimidazole and similar frameworks demonstrated significant inhibition of tumor cell proliferation in vitro. The IC50 values for these compounds were reported as low as 6.26 µM against specific cancer cell lines .
  • The presence of functional groups such as methoxy and carbamoyl moieties appears crucial for enhancing biological activity .

Case Studies

  • Antitumor Assays : In a study examining various synthesized compounds, those structurally similar to this compound showed promising results in inhibiting cancer cell growth across multiple assays (2D vs. 3D formats) .
  • Cytotoxicity Testing : Compounds were tested for cytotoxic effects on B16F10 cells. While some showed weak cytotoxicity at higher concentrations after prolonged exposure, most did not exhibit significant toxicity at lower concentrations .

Summary of Biological Activities

Activity Type Description Reference
AntimicrobialModerate activity against gram-positive bacteria; enhanced by methoxy groups
AntitumorSignificant inhibition of cancer cell proliferation; IC50 values < 10 µM
CytotoxicityWeak cytotoxic effects observed; generally non-toxic at lower concentrations

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent, temperature, catalyst) based on precedent protocols. For example, coupling reactions using BOP reagent in dry DMF with DIPEA as a base achieved quantitative yields for structurally similar acetamide derivatives . Purification via column chromatography (e.g., silica gel, hexane/EtOAc gradients) or recrystallization can enhance purity. Monitor reactions using TLC and confirm structures via 1H^1H NMR (e.g., characteristic shifts for dimethoxy phenyl protons at δ 3.8–3.9 ppm and acetamide NH at δ 6.5–7.0 ppm) .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • 1H^1H NMR : Assign peaks for key groups (e.g., 3,4-dimethoxyphenyl protons, sulfanyl-acetamide backbone). For analogs, coupling constants (e.g., J=8.2HzJ = 8.2 \, \text{Hz} for aromatic protons) help verify regiochemistry .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+^+ peaks for related compounds: 489–503 m/z) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding (e.g., sulfonamide analogs showed planar acetamide moieties) .

Q. How does solubility impact experimental design for in vitro assays?

  • Methodological Answer : Solubility (>61.3 µg/mL in aqueous buffers) can be predicted using LogP (~3.46) and polar surface area (PSA ~69.5 Ų) . For low solubility, use co-solvents (e.g., DMSO ≤1%) or formulate as nanoparticles. Validate solubility via HPLC-UV (λ = 254 nm) with calibration curves .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Compare substituent effects on activity. For example:
  • Substituent Position : 6- vs. 7-position modifications in tetrahydroisoquinoline analogs altered receptor binding by >50% .
  • Functional Groups : Replacing sulfanyl with sulfonyl groups reduced biofilm inhibition in Pseudomonas aeruginosa by 30% .
    Use dose-response curves (IC50_{50}, EC50_{50}) and statistical tests (e.g., ANOVA) to validate trends .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?

  • Methodological Answer :
  • Core Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) on the phenylcarbamoyl moiety to enhance electrophilicity .
  • Side Chain Variations : Replace 3,4-dimethoxyphenethyl with morpholinophenyl groups to improve blood-brain barrier penetration (see analogs with PSA <60 Ų) .
  • Biological Testing : Prioritize analogs with <10 µM activity in target assays (e.g., P2X7 receptor antagonism ).

Q. What computational tools predict binding modes with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., P2X7 ATP-binding pocket). Validate with MD simulations (GROMACS) .
  • Pharmacophore Mapping : Align acetamide and sulfanyl motifs with known inhibitors (e.g., sulfonamide antibiotics ).

Q. How do crystallographic data inform polymorph screening and stability studies?

  • Methodological Answer : Analyze single-crystal X-ray data (e.g., space group P21/cP2_1/c, unit cell parameters) to identify stable polymorphs . Monitor phase transitions via DSC (melting onset >200°C) and PXRD (characteristic peaks at 2θ = 15–25°) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(phenylcarbamoyl)methyl]sulfanyl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.